1-Amino-3-(4-propoxyphenoxy)propan-2-ol
Description
1-Amino-3-(4-propoxyphenoxy)propan-2-ol is a propanolamine derivative featuring a propoxy group (-OCH₂CH₂CH₃) attached to the para position of the phenoxy ring. The propoxy group distinguishes it from smaller alkoxy or halogen-substituted derivatives, likely influencing lipophilicity, solubility, and interaction with biological targets .
Properties
CAS No. |
56704-19-9 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-amino-3-(4-propoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO3/c1-2-7-15-11-3-5-12(6-4-11)16-9-10(14)8-13/h3-6,10,14H,2,7-9,13H2,1H3 |
InChI Key |
VGONYGOUUQLEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(4-propoxyphenoxy)- typically involves the reaction of 4-propoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-3-(4-propoxyphenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
2-Propanol, 1-amino-3-(4-propoxyphenoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-(4-propoxyphenoxy)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-amino-3-(4-propoxyphenoxy)propan-2-ol, highlighting substituent variations, molecular properties, and available data from the evidence:
Substituent Effects on Physicochemical Properties
- Lipophilicity : Larger alkoxy groups (e.g., propoxy) increase logP compared to methoxy or halogenated derivatives, enhancing membrane permeability but reducing aqueous solubility. For example, the methoxy analog (logP ~1.2) is less lipophilic than the propoxy variant (estimated logP ~2.5) .
- Synthetic Accessibility: Fluoro-substituted compounds show high synthetic yields (e.g., 99% in methylamino analogs), suggesting efficient routes for para-fluorophenoxy derivatives .
Biological Activity
1-Amino-3-(4-propoxyphenoxy)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by an amino group, a propanol backbone, and a propoxyphenoxy group. This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research indicates that derivatives of 1-amino-3-(4-propoxyphenoxy)propan-2-ol exhibit promising antimicrobial properties. A study highlighted that certain derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
While specific mechanisms for 1-amino-3-(4-propoxyphenoxy)propan-2-ol are not yet fully elucidated, related compounds have demonstrated various biological pathways. For instance, compounds based on similar structural frameworks have been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation . This activation can lead to increased expression of growth differentiation factor 15 (GDF15), a protein linked to metabolic processes .
Study on GDF15 Induction
In a study evaluating the effects of structurally related compounds on GDF15 levels, it was found that specific modifications in the phenoxy ring significantly influenced biological activity. The study reported that certain compounds led to substantial increases in GDF15 mRNA levels in human hepatic cells, indicating their potential role in metabolic regulation .
| Entry | Compound | Structure | GDF15 mRNA Levels (%) | Activity Change Regarding BC1618 (%) |
|---|---|---|---|---|
| 1 | Control | - | 100.00 ± 16.00 | - |
| 2 | Metformin | - | 273.49 ± 3.79 | -73.74 |
| 3 | BC1618 | R1 = R2 = Bn | 1041.41 ± 83.58 * | +0.00 |
| 4 | Compound 21 | R1 = H, R2 = Bn | 1692.98 ± 120.22 *** | +62.57 |
This table illustrates the comparative efficacy of various compounds in inducing GDF15 expression, showcasing the potential of derivatives of 1-amino-3-(4-propoxyphenoxy)propan-2-ol.
Pharmacological Implications
The pharmacological implications of these findings are significant. The potential for this compound to modulate metabolic pathways through AMPK activation suggests its utility in managing conditions such as obesity and type 2 diabetes mellitus (T2DM). By influencing GDF15 levels, it may help improve insulin sensitivity and promote weight loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
